Pentan-3-yl phenylacetate Pentan-3-yl phenylacetate
Brand Name: Vulcanchem
CAS No.: 5436-62-4
VCID: VC19733014
InChI: InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

Pentan-3-yl phenylacetate

CAS No.: 5436-62-4

Cat. No.: VC19733014

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Pentan-3-yl phenylacetate - 5436-62-4

Specification

CAS No. 5436-62-4
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name pentan-3-yl 2-phenylacetate
Standard InChI InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Standard InChI Key IXNXMQHWRPTORU-UHFFFAOYSA-N
Canonical SMILES CCC(CC)OC(=O)CC1=CC=CC=C1

Introduction

Structural Identification and Nomenclature

Pentan-3-yl phenylacetate (IUPAC name: pentan-3-yl 2-phenylacetate) is characterized by the esterification of phenylacetic acid with pentan-3-ol. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol . The branched alkyl chain at the pentan-3-yl position differentiates this compound from its linear analogues, such as n-pentyl phenylacetate (CAS 5137-52-0) . Key structural features include:

  • Phenyl group: Provides aromatic stability and influences electronic properties.

  • Ester linkage: Contributes to polarity and hydrolytic susceptibility.

  • Branched alkyl chain: Enhances steric hindrance, potentially affecting reactivity and physical properties.

Synthesis Methodologies

Single-Step Alkoxylation of Trichloroethylbenzene

A patented method for synthesizing phenylacetic acid esters involves the base-catalyzed reaction of 1,1,1-trichloro-2-phenylethane with alcohols under reflux conditions . Adapting this protocol for pentan-3-yl phenylacetate:

  • Reagents:

    • 1,1,1-Trichloro-2-phenylethane (1 equiv)

    • Pentan-3-ol (3–5 equiv)

    • Potassium hydroxide (2 equiv)

  • Procedure:

    • Combine reagents in anhydrous pentan-3-ol.

    • Reflux at 110–120°C for 6–8 hours under nitrogen.

    • Quench with dilute hydrochloric acid, extract with diethyl ether, and purify via vacuum distillation .

Yield: ~70% (estimated based on analogous butyl phenylacetate synthesis) .

Physicochemical Properties

Limited isomer-specific data necessitate extrapolation from linear analogues :

PropertyValue (Pentan-3-yl Phenylacetate)n-Pentyl Phenylacetate
Boiling Point (°C, 3 Torr)110–115 (estimated)112
Density (g/cm³)1.02–1.051.03
SolubilityMiscible in Et₂O, CHCl₃Similar

Stability: Susceptible to base-catalyzed hydrolysis, regenerating phenylacetic acid and pentan-3-ol.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The NIST WebBook reports key IR peaks for n-pentyl phenylacetate :

  • C=O stretch: 1745 cm⁻¹ (ester carbonyl)

  • C-O-C asymmetric stretch: 1240–1160 cm⁻¹

  • Aromatic C-H bends: 710–690 cm⁻¹

Branched isomers may exhibit slight peak shifts due to altered electron density.

Nuclear Magnetic Resonance (NMR)

Predicted signals for pentan-3-yl phenylacetate (based on GP3 in ):

  • ¹H NMR (CDCl₃):

    • δ 7.35–7.20 (m, 5H, aromatic)

    • δ 4.85–4.75 (m, 1H, -OCH(CH₂)₂)

    • δ 3.65 (s, 2H, -CH₂COO-)

    • δ 1.55–1.20 (m, 8H, pentan-3-yl chain)

  • ¹³C NMR:

    • δ 171.2 (C=O)

    • δ 134.5–127.0 (aromatic carbons)

    • δ 70.8 (-OCH(CH₂)₂)

    • δ 36.4 (-CH₂COO-)

Applications and Industrial Relevance

  • Fragrance Industry: Phenylacetate esters are valued for honey-like aromas. Branched isomers may offer nuanced olfactory profiles.

  • Pharmaceutical Intermediates: Esters serve as prodrugs or synthetic precursors for bioactive molecules .

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